4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methoxypyrimidine
Description
4-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methoxypyrimidine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked via a piperazine-methyl group to a 6-methoxypyrimidine moiety. This structure combines two pharmacologically significant motifs:
Properties
IUPAC Name |
2-[[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-24-17-10-16(18-13-19-17)22-8-6-21(7-9-22)11-14-12-23-5-3-2-4-15(23)20-14/h2-5,10,12-13H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOQLBHJBZCOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets. For instance, they can act as inhibitors for enzymes like cholinesterase, or show antimicrobial activity.
Mode of Action
For example, as cholinesterase inhibitors, they prevent the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability. As antimicrobials, they can inhibit the growth of bacteria.
Biochemical Pathways
For instance, as cholinesterase inhibitors, they affect the cholinergic pathway by preventing the breakdown of acetylcholine. As antimicrobials, they can disrupt essential bacterial processes.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Cellular Effects
Imidazole derivatives have been shown to have a wide range of effects on various types of cells.
Molecular Mechanism
Imidazole derivatives have been shown to interact with various biomolecules.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Pharmacological Profiles
The table below compares the target compound with key analogs, emphasizing structural variations and biological activities:
Key Structural and Functional Differences
Heterocyclic Core Modifications
- Imidazo[1,2-a]pyrazine vs. Pyridine : ETP-46321 replaces the pyridine core with pyrazine, altering electronic density and binding interactions. This modification is linked to bromodomain selectivity .
- Pyrimidine vs. Pyridine : The target compound’s 6-methoxypyrimidine group may enhance hydrogen bonding compared to pyridine-based analogs like 7e–i, which rely on fluorine for potency .
Substituent Effects
- Fluorine vs. Methoxy Groups : Fluorine in compounds 7e–i improves metabolic stability and membrane permeability, whereas the methoxy group in the target compound may favor π-stacking or polar interactions .
- Piperazine Linker Variations : Methylsulfonyl-piperazine in ETP-46321 increases hydrophilicity, contrasting with the target’s unmodified piperazine, which balances lipophilicity and solubility .
Pharmacological Implications
- Anticancer Activity : Fluorinated analogs (7e–i) exhibit IC₅₀ values in the low micromolar range against cancer cell lines, suggesting that electronegative substituents enhance cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
